![molecular formula C8H7N3O3 B13029911 4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide](/img/structure/B13029911.png)
4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide is a heterocyclic compound that contains both furan and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyfuran-2-carboxylic acid with guanidine to form the pyrimidine ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various alkyl or aryl groups into the molecule .
Scientific Research Applications
4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The compound can bind to active sites of enzymes, blocking their activity and thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyfuro[3,2-D]pyrimidine-6-carboxylic acid: Similar in structure but differs in functional groups.
4-Methoxyfuro[3,2-D]pyrimidine-6-carboxylate: An ester derivative with different chemical properties.
Uniqueness
4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide is unique due to its specific combination of furan and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7N3O3 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
4-methoxyfuro[3,2-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C8H7N3O3/c1-13-8-6-4(10-3-11-8)2-5(14-6)7(9)12/h2-3H,1H3,(H2,9,12) |
InChI Key |
BTJYJTWMNNKMMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC2=C1OC(=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




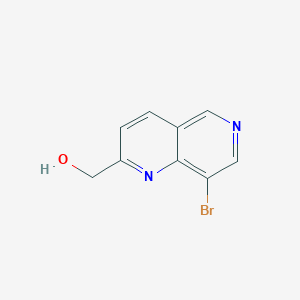
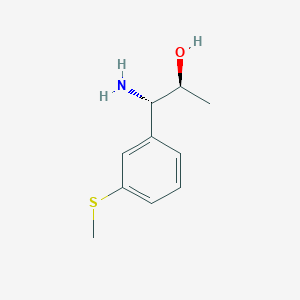
![5,7-Dimethoxythieno[3,2-b]pyridine](/img/structure/B13029846.png)
![tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B13029847.png)

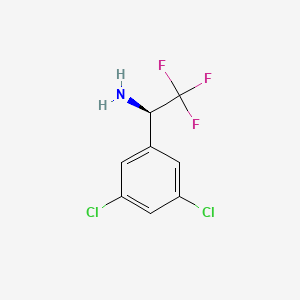
![5,7-Diethoxythieno[3,2-b]pyridine](/img/structure/B13029867.png)
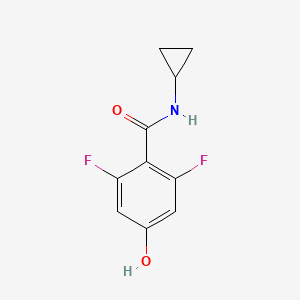
![Tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B13029889.png)
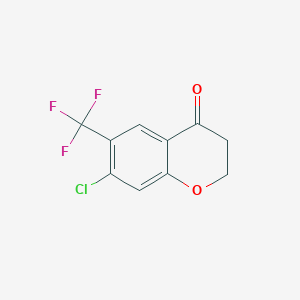
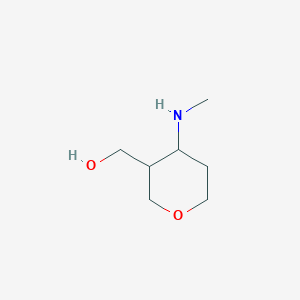
![Di-tert-butyl3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B13029915.png)
